Molecular Weight Advantage Over the 4-Amino-5-oxo Analog for Fragment-Based Design
The target compound (MW = 305.35 g·mol⁻¹) is 15.02 g·mol⁻¹ lighter than its closest commercially cataloged analog, ethyl-2-(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylthio)acetate (MW = 320.37 g·mol⁻¹) [1]. This lower molecular weight positions the target compound closer to the 'rule-of-three' threshold (MW ≤ 300) preferred for fragment hits, while the 4-amino-5-oxo analog exceeds it by a wider margin.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 305.35 |
| Comparator Or Baseline | Ethyl-2-(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylthio)acetate: 320.37 |
| Quantified Difference | 15.02 g·mol⁻¹ lower (4.7% reduction) |
| Conditions | Exact mass calculated from molecular formula; SpectraBase reference database |
Why This Matters
A 15 Da lower molecular weight can be decisive in fragment-based screening libraries, where every heavy atom impacts ligand efficiency metrics and compliance with fragment-likeness filters.
- [1] SpectraBase. Ethyl-2-(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-ylthio)acetate. Molecular Weight 320.37 g/mol, Molecular Formula C₁₄H₁₆N₄O₃S. Wiley Registry of Mass Spectral Data 2023. https://spectrabase.com/compound/LQF4SDyjsLm View Source
